N-(2-bromo-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
Description
This compound features a thieno[3,2-d]pyrimidine dione core fused with a thiophene ring, substituted at position 3 with a 2-methylpropyl (isobutyl) group. The acetamide side chain is linked to a 2-bromo-4-methylphenyl moiety.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O3S/c1-11(2)9-23-18(25)17-15(6-7-27-17)22(19(23)26)10-16(24)21-14-5-4-12(3)8-13(14)20/h4-8,11,17H,9-10H2,1-3H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZPOSBMBFUCGL-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN3O3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromo-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a synthetic compound belonging to the class of thienopyrimidine derivatives. This compound exhibits significant biological activity due to its unique structural features, which include a thieno[3,2-d]pyrimidine core and various substituents that enhance its reactivity and interaction with biological targets.
Chemical and Physical Properties
- Molecular Formula : C16H18BrN3O2S
- Molecular Weight : 450.35 g/mol
- Structure : The compound features a 2-bromo-4-methylphenyl group linked to an acetamide moiety and a thieno[3,2-d]pyrimidine structure.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a variety of biological activities. These activities are primarily attributed to their ability to interact with specific biochemical pathways and molecular targets.
Key Biological Activities
- Antimicrobial Activity : Thienopyrimidine derivatives have been shown to possess antimicrobial properties against various bacterial strains.
- Anticancer Potential : Some studies suggest that these compounds may inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes critical in metabolic pathways.
The precise mechanism of action for this compound is not extensively documented; however, it is believed to involve:
- Binding Affinity : The presence of bromine and methyl groups enhances binding affinity to target proteins.
- Receptor Interaction : Similar compounds have shown interaction with G protein-coupled receptors (GPCRs), which play a crucial role in signal transduction.
Case Studies and Research Findings
Several studies have investigated the biological effects of thienopyrimidine derivatives:
Study 1: Antimicrobial Properties
A study explored the antimicrobial efficacy of various thienopyrimidine derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth .
Study 2: Anticancer Activity
In vitro assays demonstrated that thienopyrimidine derivatives could inhibit the proliferation of cancer cell lines. The mechanism was linked to the induction of apoptosis through modulation of signaling pathways associated with cell survival .
Study 3: Enzyme Inhibition
Research focused on the inhibition of specific kinases by thienopyrimidine compounds. The findings suggested that these compounds could effectively inhibit kinases involved in cancer progression .
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Antimicrobial | GPCR interaction |
| Compound B | Anticancer | Cell cycle inhibition |
| Compound C | Enzyme inhibition | Binding affinity enhancement |
Comparison with Similar Compounds
Structural Analog: 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide ()
- Core Structure : Pyrimidin-6-one with a thioether linkage (C=S) at position 2.
- Substituents : 4-Bromophenyl acetamide; lacks the fused thiophene ring present in the target compound.
- Physical Properties :
- Melting Point: >259°C (indicative of high crystallinity)
- Yield: 79% (efficient synthesis)
- Molecular Formula: C₁₃H₁₂BrN₃O₂S
- Key Differences: The absence of the thieno-fused system reduces π-conjugation and may limit interactions with planar binding pockets. The thioether group (vs. dione in the target) alters electronic properties and hydrogen-bonding capacity .
Structural Analog: 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide ()
Structural Analog: 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide ()
- Core Structure : Pyrazine ring instead of pyrimidine.
- Physical Properties: Melting Point: 433–435 K (~160–162°C) Synthesis: Uses EDC coupling of 4-bromophenylacetic acid and 2-aminopyrazine.
- Key Differences :
Patent Compound: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide ()
- Core Structure : Pyrazolo[3,4-d]pyrimidine fused with a chromen-4-one system.
- Physical Properties :
- Melting Point: 175–178°C
- Molecular Weight: 589.1 g/mol
- Key Differences: The chromenone and pyrazolo-pyrimidine systems introduce polyaromaticity, likely targeting kinases or topoisomerases. Fluorine substituents enhance metabolic stability but increase synthetic complexity compared to the target compound .
Research Implications
- Biological Activity: The thieno[3,2-d]pyrimidine dione core in the target compound may offer enhanced π-stacking and hydrogen-bonding capabilities compared to simpler pyrimidinones or pyrazines, making it a candidate for enzyme inhibition .
- Synthetic Challenges : The isobutyl and bromo-methyl groups in the target compound require regioselective synthesis, contrasting with the straightforward EDC-mediated couplings in .
- Pharmacokinetics: The bromine atom in the target compound and may improve target binding via halogen interactions, while the phenoxy group in increases lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
